1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction of 2-chlorobenzoyl hydrazine with benzoylacetone in the presence of acetic acid can yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 1-(4-bromo-2-chlorophenyl)-5-phenyl-
- 1H-Pyrazole-3-carboxylic acid, 1-(2-fluorophenyl)-5-phenyl-
- 1H-Pyrazole-3-carboxylic acid, 1-(2-methylphenyl)-5-phenyl-
Uniqueness
1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- is unique due to the presence of both chlorophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted modifications, making it a versatile scaffold for the development of new chemical entities with desired properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMROTIHMXNNBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390877 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116572-69-1 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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